molecular formula C19H22N2O B3851819 1-[(4-Phenylphenyl)methyl]piperidine-4-carboxamide

1-[(4-Phenylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B3851819
M. Wt: 294.4 g/mol
InChI Key: NPICVLSCWOTDEH-UHFFFAOYSA-N
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Description

1-[(4-Phenylphenyl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry due to its presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Phenylphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of piperidine-4-carboxamide as a starting material, which is then reacted with 4-phenylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production. The resulting piperidine can then be further functionalized to produce this compound through subsequent reactions with appropriate reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Phenylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions include substituted piperidines, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[(4-Phenylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Phenylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-phenylbenzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets . This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-[(4-phenylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c20-19(22)18-10-12-21(13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPICVLSCWOTDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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